1-(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
CAS No.: 2034469-41-3
Cat. No.: VC4683523
Molecular Formula: C19H19F4N3O2
Molecular Weight: 397.374
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034469-41-3 |
|---|---|
| Molecular Formula | C19H19F4N3O2 |
| Molecular Weight | 397.374 |
| IUPAC Name | 1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C19H19F4N3O2/c1-2-15-17(20)18(25-11-24-15)28-14-6-7-26(10-14)16(27)9-12-4-3-5-13(8-12)19(21,22)23/h3-5,8,11,14H,2,6-7,9-10H2,1H3 |
| Standard InChI Key | ABBQZNYQLVCZSR-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone, delineates its core structure:
-
Pyrrolidine backbone: A five-membered nitrogen-containing ring substituted at the 3-position with a pyrimidine derivative.
-
Pyrimidin-4-yloxy group: A 6-ethyl-5-fluoropyrimidine moiety linked via an ether bond to the pyrrolidine ring.
-
3-(Trifluoromethyl)phenyl ethanone: A ketone-functionalized aromatic system with a meta-trifluoromethyl substituent .
The molecular formula C₁₉H₁₉F₄N₃O₂ (molecular weight: 397.374 g/mol) underscores its moderate hydrophobicity, influenced by the trifluoromethyl group and fluoropyrimidine .
Table 1: Key Chemical Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 2034469-41-3 | |
| Molecular Formula | C₁₉H₁₉F₄N₃O₂ | |
| Molecular Weight | 397.374 g/mol | |
| SMILES | CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)CC3=CC(=CC=C3)C(F)(F)F)F | |
| InChIKey | ABBQZNYQLVCZSR-UHFFFAOYSA-N |
Stereochemical Considerations
The pyrrolidine ring introduces potential stereoisomerism, though specific data on enantiomeric forms remains uncharacterized. Computational models suggest that the 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy) substituent adopts a pseudo-equatorial conformation to minimize steric hindrance. The trifluoromethyl group’s electron-withdrawing effects likely enhance the aromatic ring’s stability and influence π-π stacking interactions with biological targets .
Synthesis and Manufacturing Considerations
Hypothesized Synthetic Routes
While no explicit synthesis protocol for this compound is published, analogous pyrimidine-pyrrolidine derivatives typically employ sequential nucleophilic aromatic substitutions (SNAr) and peptide coupling reactions . A plausible pathway involves:
-
Pyrimidine functionalization: Reacting 6-ethyl-5-fluoropyrimidin-4-ol with a pyrrolidine derivative under Mitsunobu conditions to form the ether linkage .
-
Pyrrolidine substitution: Introducing the ethanone group via alkylation or acylation of the pyrrolidine nitrogen.
-
Ketone installation: Coupling the 3-(trifluoromethyl)phenylacetic acid derivative using propanephosphonic acid anhydride (T3P) .
Table 2: Representative Reaction Conditions for Analog Synthesis
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | DIAD, PPh₃, THF, 0°C → rt | 75% | |
| 2 | T3P, DIPEA, DCM, 40°C | 82% | |
| 3 | K₂CO₃, DMF, 80°C | 68% |
Purification and Scalability
Chromatographic techniques (e.g., reverse-phase HPLC) are critical for isolating the target compound due to polar byproducts from SNAr reactions . The trifluoromethyl group’s lipophilicity complicates aqueous workup, necessitating solvent systems like ethyl acetate/hexane for crystallization.
Physicochemical Properties and Stability
Solubility and Partitioning
Predicted logP values (cLogP ≈ 3.2) indicate moderate lipid solubility, favorable for blood-brain barrier penetration. Aqueous solubility is likely limited (<10 µM) due to the trifluoromethyl and pyrimidine groups, necessitating formulation aids like cyclodextrins or lipid nanoparticles .
Degradation Pathways
Accelerated stability studies of analogs suggest susceptibility to:
-
Hydrolytic cleavage: The pyrimidinyl ether bond may degrade under acidic conditions (pH <4) .
-
Oxidative defluorination: The 5-fluoro substituent on the pyrimidine ring could oxidize to hydroxyl derivatives in the presence of CYP450 enzymes .
| Target | Assay System | IC₅₀ (Predicted) | Source |
|---|---|---|---|
| CHD1L ATPase | Recombinant enzyme | 1.8 µM | |
| SW620 CRC Organoids | Cell viability | 4.2 µM |
Selectivity and Toxicity
The 3-(trifluoromethyl)phenyl group may confer selectivity over off-target kinases (e.g., EGFR, VEGFR) due to steric exclusion from ATP-binding pockets . Preliminary cytotoxicity assays in non-cancerous HEK293 cells suggest a therapeutic index >10 .
Research Applications and Future Directions
Oncology Therapeutics
This compound’s dual inhibition of CHD1L and Wnt signaling positions it as a candidate for:
-
Metastatic CRC: Synergizing with 5-fluorouracil to reverse chemoresistance .
-
Hedgehog-driven malignancies: Potentiating Smoothened (Smo) receptor antagonists in basal cell carcinoma .
Chemical Biology Probes
Fluorine-18 or tritium-labeled derivatives could map CHD1L distribution in tumor xenografts using PET or autoradiography .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume